BenchChemオンラインストアへようこそ!

5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This compound features a unique 2-methylindole-propyl linker on the 5-(furan-2-yl)isoxazole-3-carboxamide core, creating a scaffold aligned with Novartis patent US 9,403,810 B2 for Smurf‑1 inhibition. The 2‑methylindole pharmacophore introduces cholinesterase/GST inhibitory potential absent in SKL2001, while the higher LogP (3.2) predicts improved membrane permeability. As a structurally matched negative control for SKL2001 (CAS 909089‑13‑0), it enables rigorous Wnt/β‑catenin pathway studies. Procure for liver cancer screening, neurodegenerative target profiling, or Smurf‑1 E3 ligase programs.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1251580-09-2
Cat. No. B2731610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide
CAS1251580-09-2
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C20H19N3O3/c1-14-12-15-6-2-3-7-17(15)23(14)10-5-9-21-20(24)16-13-19(26-22-16)18-8-4-11-25-18/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,21,24)
InChIKeyFTAWUXMIWLBFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide (CAS 1251580-09-2): Structural Baseline and Scaffold Classification


5-(Furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide (CAS 1251580-09-2) is a synthetic heterocyclic compound featuring a furan-oxazole-indole hybrid scaffold with molecular formula C20H19N3O3 and molecular weight 349.38 g/mol [1]. Its computed properties include XLogP3 of 3.2, topological polar surface area (TPSA) of 73.2 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 6 rotatable bonds [1]. The compound belongs to the isoxazole-3-carboxamide class, which has been extensively patented for therapeutic applications including Smurf-1 inhibition (US 9,403,810 B2, Novartis) and irreversible SMYD inhibition (EP3193603A4, Epizyme) [2][3]. Its closest well-characterized structural analog is SKL2001 (CAS 909089-13-0), which shares the identical 5-(furan-2-yl)isoxazole-3-carboxamide core but replaces the 2-methylindole-propyl moiety with an imidazole-propyl group .

Why Isoxazole-3-Carboxamide Analogs Cannot Be Interchanged: The Indole-vs-Imidazole Differentiation Problem


Isoxazole-3-carboxamide derivatives sharing the 5-(furan-2-yl)isoxazole core are not functionally interchangeable because the N-substituent on the carboxamide linker dictates both physicochemical disposition and target engagement profile. The target compound bears a 2-methylindole-propyl group (C20H19N3O3, MW 349.38, XLogP3 3.2, TPSA 73.2 Ų), whereas its closest analog SKL2001 carries an imidazole-propyl group (C14H14N4O3, MW 286.29, XLogP3 0.37, TPSA ~83.9 Ų) [1]. The nearly 3-log-unit difference in computed LogP (3.2 vs. 0.37) predicts substantially divergent membrane permeability, tissue distribution, and blood-brain barrier penetration potential [1]. Furthermore, the 2-methylindole moiety introduces aromatic π-stacking capacity and a known pharmacophore for tubulin binding, cholinesterase inhibition, and glutathione S-transferase modulation that is absent in the imidazole-bearing analog [2]. These structural differences mean that biological activity data from SKL2001 (Wnt/β-catenin agonism, EC50 ~0.7 μM) cannot be extrapolated to the target compound, and vice versa [3].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide (CAS 1251580-09-2)


Computed Lipophilicity Divergence: XLogP3 3.2 vs. 0.37 Separates Target from SKL2001

The target compound exhibits a computed XLogP3 of 3.2, which is approximately 2.8 log units higher than that of the closest analog SKL2001 (XLogP3 = 0.37) [1]. This difference is driven by replacement of the polar imidazole ring (SKL2001) with the lipophilic 2-methylindole moiety (target compound). In drug discovery, a LogP shift of this magnitude is associated with substantially altered membrane permeability and tissue distribution profiles, with LogP values above 3 generally correlating with enhanced blood-brain barrier penetration potential and increased volumes of distribution [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Topology Differentiation: Higher MW and Lower TPSA Distinguish Target from SKL2001

The target compound (MW 349.38, TPSA 73.2 Ų) has a molecular weight 63 Da higher and a TPSA approximately 10.7 Ų lower than SKL2001 (MW 286.29, TPSA ~83.9 Ų) [1]. Both compounds fall within Lipinski Rule of 5 space, but the higher MW of the target compound reduces the atom-normalized solubility capacity, while the lower TPSA suggests improved passive membrane permeation. The 2-methylindole moiety adds 6 heavy atoms and an additional aromatic ring compared to the imidazole, increasing molecular complexity (complexity score 489 vs. ~316 for SKL2001) [1].

Molecular topology Oral bioavailability ADME prediction

Indole-Isoxazole Hybrid Class Demonstrates Sub-Micromolar Anticancer Cytotoxicity Superior to 5-FU in Hepatocellular Carcinoma Models

In a 2021 study by Hawash et al., a series of indole-3-isoxazole-5-carboxamide derivatives were evaluated for cytotoxicity against Huh7, MCF7, and HCT116 cancer cell lines using the sulforhodamine B (SRB) assay [1]. The most potent compound (5a) showed an IC50 of 0.7 µM against Huh7 hepatocellular carcinoma cells, which is 30-fold more potent than the standard chemotherapy agent 5-fluorouracil (IC50 = 21.0 µM) in the same assay [1]. Across the series, eight compounds (5a, 5b, 5f, 5g, 5h, 5r, 5t, 5u) exhibited IC50 values of 0.7–10.1 µM against Huh7, all superior to 5-FU [1]. Against MCF7 breast cancer cells, seven compounds showed IC50 values of 3.6–11.6 µM, comparable to 5-FU (14.1 µM) [1]. The target compound (CAS 1251580-09-2), bearing a 2-methylindole-N1-propyl-isoxazole-3-carboxamide architecture topologically related to this chemotype, falls within a scaffold class with validated anticancer potential, though its specific IC50 values remain to be experimentally determined [2].

Anticancer activity Indole-isoxazole hybrids Hepatocellular carcinoma

Isoxazole-3-Carboxamide Patent Class Achieves Nanomolar Smurf-1 Inhibition in Validated Biochemical Assays

Novartis patent US 9,403,810 B2 discloses isoxazole-3-carboxamide derivatives as selective Smurf-1 (Smad ubiquitination regulatory factor 1) inhibitors [1]. Representative examples from this patent were tested in a biochemical HECT E3 ligase autoubiquitinylation assay panel, with Example 1.3 demonstrating an IC50 of 1.80 nM against the Smurf-1 HECT domain [2]. Cellular activity was confirmed using the DiscoverX PathHunter ProLabel Detection Kit in HEK293 cells stably expressing Prolabel-tagged Smurf-1 [1]. The target compound (CAS 1251580-09-2) shares the isoxazole-3-carboxamide scaffold defined by Formula (I) in this patent, where R1 encompasses furyl substituents and the amide side chain accommodates diverse groups including indole-containing moieties via a propyl linker [1][3]. While the target compound itself was not among the exemplified compounds, its structural features align with the patent's Markush claims, and the scaffold class has demonstrated single-digit nanomolar potency against a therapeutically validated target for pulmonary arterial hypertension [1][2].

Smurf-1 inhibition Pulmonary arterial hypertension E3 ubiquitin ligase

SKL2001 Wnt Agonism Profile: Quantitative Baseline for Determining Target Compound's Pathway Selectivity Divergence

SKL2001 (the imidazole-propyl analog) is a well-characterized Wnt/β-catenin agonist that increases β-catenin responsive transcription with an EC50 of 0.7 μM in a cell-based reporter assay, elevates β-catenin protein levels in HEK293 cells at 10–30 μM, and disrupts the Axin/β-catenin interaction without affecting CK1 or GSK-3β enzymatic activities [1]. SKL2001 suppresses colon cancer spheroid growth (HCT116 and HT-29) at 40 μM and induces G0/G1 cell cycle arrest with increased E-cadherin/β-catenin complex formation . The target compound replaces the imidazole (a known hydrogen-bonding heterocycle critical for Axin/β-catenin interface disruption) with a 2-methylindole, which lacks the hydrogen bond acceptor nitrogen at the equivalent position. This structural alteration predicts a loss or attenuation of Wnt/β-catenin agonism, redirecting target engagement toward pathways associated with indole pharmacophores, including tubulin polymerization, cholinesterase inhibition, or CYP1A modulation [2].

Wnt/β-catenin signaling Pathway selectivity Chemical probe differentiation

Scientifically Justified Application Scenarios for 5-(Furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide (CAS 1251580-09-2)


Smurf-1 Inhibitor SAR Expansion and Pulmonary Arterial Hypertension Probe Development

The target compound's isoxazole-3-carboxamide scaffold aligns with the Formula (I) Markush structure in Novartis patent US 9,403,810 B2, where exemplified compounds achieved Smurf-1 IC50 values as low as 1.80 nM in biochemical autoubiquitinylation assays [1][2]. Researchers developing next-generation Smurf-1 inhibitors for pulmonary arterial hypertension can use this compound as a novel analog with a previously unexplored 2-methylindole-propyl substituent, potentially offering differentiated selectivity across the HECT E3 ligase panel (Smurf-1, Smurf-2, WWP1, WWP2, ITCH, Nedd4, Nedd4L, E6AP) [1]. The higher LogP (3.2 vs. typical values for exemplified patent compounds) may confer improved cellular permeability and tissue distribution, addressing a common limitation of polar isoxazole carboxamides [3].

Indole-Isoxazole Hybrid Anticancer Screening in Hepatocellular Carcinoma

Based on class-level evidence from Hawash et al. (2021), indole-isoxazole carboxamide hybrids exhibit IC50 values of 0.7–10.1 µM against Huh7 hepatocellular carcinoma cells, outperforming 5-FU (IC50 21.0 µM) by up to 30-fold [4]. The target compound, bearing a 2-methylindole-N1-propyl linker to the isoxazole-3-carboxamide core, represents a novel topological variant within this chemotype. Procurement is justified for focused liver cancer screening libraries, particularly for programs seeking compounds with G0/G1 cell cycle arrest and CDK4 downregulation mechanisms observed in the hybrid class [4]. The 2-methyl substitution on the indole may further modulate CYP1A-mediated metabolism, a factor relevant to hepatocellular carcinoma drug disposition [5].

Negative Control or Selectivity Counter-Screen for Wnt/β-Catenin Pathway Studies

SKL2001 (CAS 909089-13-0) is a validated Wnt/β-catenin agonist with EC50 0.7 μM that functions through imidazole-mediated disruption of the Axin/β-catenin interaction [6]. The target compound replaces the critical imidazole hydrogen bond acceptor with a 2-methylindole, predicting loss of Wnt agonism. This makes the target compound a structurally matched negative control for SKL2001-based experiments, enabling researchers to attribute biological effects specifically to Wnt pathway modulation rather than off-target effects of the shared 5-(furan-2-yl)isoxazole-3-carboxamide core [6]. This paired-compound approach increases the rigor of chemical biology studies investigating Wnt-dependent phenotypes.

Cholinesterase and Glutathione S-Transferase Inhibitor Discovery

The 2-methylindole substructure present in the target compound has been independently validated as a pharmacophore for cholinesterase (AChE, BChE) and glutathione S-transferase (GST) inhibition, with synthesized 2-methylindole analogs demonstrating moderate to good inhibitory activities in in vitro enzyme assays [5]. Coupling this pharmacophore with the isoxazole-3-carboxamide scaffold—a privileged structure in medicinal chemistry—creates a novel chimera that may exhibit polypharmacology or enhanced potency against these targets. Procurement for screening against neurodegenerative disease targets (where cholinesterase inhibition is therapeutically relevant) or for GST-mediated drug resistance studies is scientifically justified [5].

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.